2-(Benzofuran-2-yl)propan-2-ol

Übersicht

Beschreibung

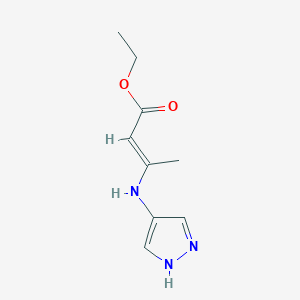

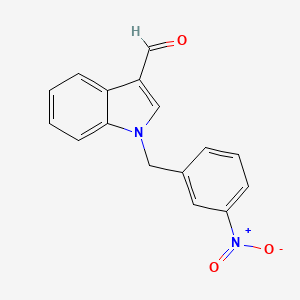

2-(Benzofuran-2-yl)propan-2-ol is a compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 . The compound is typically stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. One approach involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the ruthenium-catalyzed C- and O-allyl isomerization of substituted 1-allyl-2-allyloxybenzenes, followed by ring-closing metathesis . Additionally, the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans can be catalyzed by indium (III) halides .Molecular Structure Analysis

The InChI code for 2-(Benzofuran-2-yl)propan-2-ol is 1S/C11H12O2/c1-11(2,12)10-7-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Benzofuran derivatives, including 2-(Benzofuran-2-yl)propan-2-ol, can undergo various chemical reactions. For instance, they can participate in Claisen condensation with diethyl oxalate in the presence of sodium methoxide . They can also undergo reactions with calcium carbide and salicylaldehyde p-tosylhydrazones to provide methyl-substituted benzofuran rings .Physical And Chemical Properties Analysis

2-(Benzofuran-2-yl)propan-2-ol is a liquid or semi-solid or solid or lump . It is sealed in dry storage at room temperature .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

- Compounds derived from 2-(Benzofuran-2-yl)propan-2-ol, like neolignans isolated from traditional Chinese medicine, have demonstrated antiproliferative activity on human NSCLC A549 and H460 cell lines. One compound specifically showed significant inhibition of cancer cell growth through apoptosis induction via the mitochondrial pathway (Ma et al., 2017).

Antioxidant and Antimicrobial Properties

- Novel 2-(benzofuran-2-yl) and 2-(furan-2-yl) quinoline-4-carboxylates and their derivatives have been synthesized for antioxidant and antimicrobial studies. These compounds exhibited significant DPPH radical and hydrogen peroxide scavenging activity, as well as good antibacterial activity against several pathogens (Rajpurohit et al., 2017).

Material Science Applications

- In materials science, 2-(Benzofuran-2-yl)propan-2-ol derivatives have been used in the synthesis of methacrylate polymers with specific dielectric and thermal properties, beneficial for various industrial applications (Çelik & Coskun, 2018).

Synthesis of Complex Organic Compounds

- The compound has been utilized in the synthesis of complex organic structures like tiruneesiin, a neolignan from Justicia species. This demonstrates its role in the creation of bioactive natural products (Subbaraju et al., 2007).

Catalysis and Organic Reactions

- It plays a role in catalysis and organic reactions, such as in the synthesis of 2-benzofuran-2-ylacetamides via palladium-catalyzed reactions, showcasing its versatility in synthetic chemistry (Gabriele et al., 2007).

Pharmacological Research

- In pharmacology, derivatives of 2-(Benzofuran-2-yl)propan-2-ol have been evaluated for antitumor properties, specifically inhibiting tubulin polymerization, which is a key process in cancer cell division (Pieters et al., 1999).

Wirkmechanismus

While the specific mechanism of action for 2-(Benzofuran-2-yl)propan-2-ol is not mentioned in the search results, benzofuran derivatives have been found to exhibit a wide range of biological activities . They have been used in the treatment of skin diseases such as cancer or psoriasis . They have also emerged as a pharmacophore of choice for designing antimicrobial agents .

Safety and Hazards

Zukünftige Richtungen

Benzofuran and its derivatives, including 2-(Benzofuran-2-yl)propan-2-ol, are gaining attention in the field of drug discovery . They have shown potential as efficient antimicrobial candidates . Future research will likely focus on further exploring the therapeutic potential of these compounds for the treatment of microbial diseases .

Eigenschaften

IUPAC Name |

2-(1-benzofuran-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2,12)10-7-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYFVUSELGSLBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=CC=CC=C2O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzofuran-2-yl)propan-2-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B3273628.png)

![N-[(1R,2R)-2-aMinocyclohexyl]-MethanesulfonaMide](/img/structure/B3273707.png)